5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

Catalog No.
S1501334
CAS No.
175850-28-9
M.F
C32H22S2
M. Wt
470.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

CAS Number

175850-28-9

Product Name

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

IUPAC Name

2-(4-phenylphenyl)-5-[5-(4-phenylphenyl)thiophen-2-yl]thiophene

Molecular Formula

C32H22S2

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H

InChI Key

SJNXLFCTPWBYSE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene (BP2T, CAS 175850-28-9) is a crystalline, biphenyl end-capped p-type organic semiconductor distinguished by its ability to support both high charge carrier mobility and solid-state luminescence. Unlike standard high-mobility acenes that suffer from severe luminescence quenching in the solid state, BP2T maintains a robust photoluminescence quantum yield (PLQY) alongside field-effect hole mobilities that can exceed 0.5 cm2/Vs in optimized single crystals [1]. For industrial and laboratory procurement, BP2T serves as a dual-function active material and structural templating agent, specifically suited for organic light-emitting transistors (OLETs), air-stable ambipolar heterojunctions, and advanced neuromorphic sensors [2].

Substituting BP2T with a benchmark p-type semiconductor like pentacene results in a critical failure for optoelectronic applications; while pentacene offers high hole mobility, its photoluminescence is nearly zero, rendering it useless for organic light-emitting transistors (OLETs) [1]. Conversely, replacing BP2T with standard luminescent dyes sacrifices the charge transport network required for electrical switching. Furthermore, utilizing unsubstituted oligothiophenes (such as sexithiophene) compromises film morphology. BP2T’s biphenyl end-caps enforce a highly planar molecular conformation with an exceptionally small tilting angle, which is necessary to form dense H-aggregates and act as a structural templating layer for subsequent heterojunction deposition [2]. Generic substitution inevitably forces a compromise between mobility, luminescence, and processability.

Simultaneous High Carrier Mobility and Solid-State Luminescence

In single-crystal configurations, BP2T achieves a measurable balance of electrical and optical performance, demonstrating a solid-state photoluminescence quantum yield (PLQY) of 25–38% alongside hole mobilities up to 0.54 cm2/Vs [1]. In direct contrast, the industry-standard p-type semiconductor pentacene, while capable of mobilities >1 cm2/Vs, exhibits near-zero PLQY due to severe solid-state quenching [2]. This dual functionality eliminates the need to blend separate transport and emissive materials, simplifying device architecture.

Evidence DimensionSolid-State PLQY and Hole Mobility
Target Compound DataBP2T: PLQY 25–38%, Hole Mobility up to 0.54 cm2/Vs
Comparator Or BaselinePentacene: Mobility >1 cm2/Vs, PLQY ~0%
Quantified DifferenceBP2T provides >25% absolute increase in PLQY while maintaining functional OLET mobility.
ConditionsSingle-crystal organic field-effect transistor (OFET) architecture at room temperature.

Procuring BP2T allows engineers to design single-layer organic light-emitting transistors without sacrificing electrical switching speeds.

Air-Stable Ambipolar Channel Formation in Heterojunctions

When used as a bottom layer in an organic heterojunction with F16CuPc, BP2T enables highly balanced, air-stable ambipolar transport. The BP2T/F16CuPc bilayer achieves a hole mobility of 0.04 cm2/Vs and an electron mobility of 0.036 cm2/Vs using symmetrical Au electrodes [1]. Standard p-type/n-type pairings typically suffer from severe injection barriers or highly unbalanced transport (often differing by orders of magnitude) [2]. The matched d-spacing and specific interface band bending confined to the BP2T layer allow mobile charge carriers to accumulate efficiently at both sides of the interface.

Evidence DimensionAmbipolar Field-Effect Mobility
Target Compound DataBP2T/F16CuPc: Hole = 0.04 cm2/Vs, Electron = 0.036 cm2/Vs
Comparator Or BaselineStandard unoptimized bilayers: Mobility mismatch of 10x to 100x between carriers.
Quantified DifferenceNear 1:1 balanced ambipolar mobility with eliminated injection barriers.
ConditionsBP2T/F16CuPc double-layer OFET with symmetrical Au source/drain electrodes in air.

Ensures reliable procurement for complementary MOS-like organic inverters requiring balanced, single-step ambipolar operation in ambient conditions.

Crystalline Templating for Enhanced Downstream Growth

BP2T functions effectively as a structural templating layer to control the morphology of subsequently deposited films. Depositing a 5 nm layer of BP2T at a slow growth rate (0.15 Å/s) on ITO/PEDOT:PSS induces the growth of large crystalline plates. When a ZnPc donor layer is grown on top of this BP2T template, the ZnPc grain size increases significantly, reducing interfacial traps and improving the effective carrier mobility to ~0.10 cm2/Vs [1]. In contrast, ZnPc grown directly on bare ITO or standard PEDOT:PSS forms smaller grains with higher defect densities, impeding carrier extraction.

Evidence DimensionEffective Carrier Mobility (via TRMC) and Grain Morphology
Target Compound DataZnPc on 5 nm BP2T template: Mobility ~0.10 cm2/Vs with large crystalline grains
Comparator Or BaselineZnPc on bare ITO/PEDOT:PSS: Mobility ~0.091 cm2/Vs with small, trap-heavy grains
Quantified Difference~10% mobility boost and significantly longer carrier lifetime due to reduced grain boundary defects.
ConditionsTime-resolved microwave conductivity (TRMC) on ZnPc films grown over 5 nm BP2T templating layers.

Provides a manufacturability advantage by allowing buyers to use BP2T as a yield-enhancing structural modifier for overlaid organic semiconductor films.

Enhanced Molecular Packing Density via Biphenyl End-Capping

The structural design of BP2T, featuring biphenyl end-caps on a bithiophene core, strictly enforces a planar molecular conformation. X-ray crystallographic data reveals that BP2T molecules exhibit an extremely small tilting angle of just 1.2° within the crystal lattice, leading to a high packing density of 1.373 g/cm3 [1]. Standard unsubstituted oligothiophenes (such as sexithiophene) adopt zigzag conformations with significantly larger tilting angles, resulting in looser packing and higher susceptibility to thermal degradation or structural disorder [1]. This tight H-aggregate stacking in BP2T maximizes π-π orbital overlap.

Evidence DimensionMolecular Tilting Angle and Packing Density
Target Compound DataBP2T: Tilting angle = 1.2°, Density = 1.373 g/cm3
Comparator Or BaselineUnsubstituted oligothiophenes: Larger tilting angles and lower packing densities.
Quantified DifferenceNear-zero tilting angle ensures highly planar, dense H-aggregate formation.
ConditionsSingle-crystal X-ray diffraction at standard temperature and pressure.

Guarantees high lot-to-lot reproducibility and thermal stability, reducing the risk of phase-transition-induced device failure during procurement and scale-up.

Organic Light-Emitting Transistors (OLETs)

Because BP2T simultaneously provides high hole mobility and a solid-state PLQY of up to 38%, it is a highly effective active layer for OLETs. It allows manufacturers to combine electrical switching and light emission within a single crystalline layer, avoiding the complex multi-layer architectures required when using non-emissive high-mobility materials like pentacene [1].

Air-Stable Complementary Organic Inverters

BP2T is a highly effective p-type precursor for fabricating balanced ambipolar heterojunctions with F16CuPc. Its specific band-bending characteristics and matched d-spacing enable near 1:1 balanced electron and hole mobilities (~0.04 cm2/Vs), making it highly suitable for procuring materials for low-power, air-stable organic logic circuits [2].

Structural Templating in Organic Photovoltaics (OPVs)

In thin-film manufacturing workflows, an ultra-thin (5 nm) layer of BP2T can be deployed as a structural templating agent over ITO or PEDOT:PSS. This processability advantage forces subsequent donor materials, such as ZnPc, to grow into larger crystalline grains, thereby reducing defect density and improving overall charge carrier extraction in solar cell applications [3].

Wearable Multimodal Synaptic Sensors

Recent advancements leverage the distinct phase behaviors of BP2T (bulk vs. thin-film phases) for neuromorphic computing. The bulk phase of BP2T exhibits specific charge-trapping interactions with H2O molecules, allowing it to act as an analog synaptic sensor that converts human respiratory airflow and ambient UV light into processable currents for wearable health monitoring [4].

XLogP3

9.6

Wikipedia

AGN-PC-0N85WR

Dates

Last modified: 08-15-2023

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